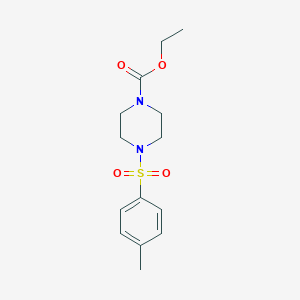

Ethyl 4-tosylpiperazine-1-carboxylate

Vue d'ensemble

Description

Ethyl 4-tosylpiperazine-1-carboxylate is a chemical compound with the empirical formula C14H20N2O4S . It has a molecular weight of 312.38 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of this compound isCCOC(N1CCN(CC1)S(C2=CC=C(C)C=C2)(=O)=O)=O . This provides a textual representation of the compound’s structure. Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 312.38 , and its empirical formula is C14H20N2O4S .Applications De Recherche Scientifique

Synthetic Chemistry Applications

Ethyl 4-tosylpiperazine-1-carboxylate serves as a precursor or intermediate in synthetic chemistry, facilitating the creation of complex molecules. For instance, Zhu et al. (2003) demonstrated its use in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process, yielding excellent regioselectivity and diastereoselectivities Zhu, X.-F., Lan, J., & Kwon, O. (2003). An expedient phosphine-catalyzed [4 + 2] annulation: synthesis of highly functionalized tetrahydropyridines. Journal of the American Chemical Society, 125(16), 4716-7.

Drug Synthesis and Modification

This compound has been employed in the synthesis and modification of drugs. As part of a novel enzymatic route for the kinetic resolution of 1,4-benzodioxan-2-carboxylic acid, Ethyl 1,4-benzodioxan-2-carboxylate (a related compound) was used as an intermediate for the production of drug doxazosin mesylate, showcasing the versatility of ethyl carboxylate compounds in pharmaceutical synthesis Kasture, S., Varma, R., Kalkote, U. R., Nene, S., & Kulkarni, B. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27, 66-71.

Biogenetically-Inspired Synthesis

In the realm of natural products chemistry, compounds like this compound are pivotal for the biogenetically-inspired synthesis of complex molecules, such as epidithiodiketopiperazines (ETPs), which are recognized for their potent anticancer properties. Kim and Movassaghi (2015) highlight the synthesis of dimeric ETP alkaloids, showcasing the importance of such synthetic intermediates in accessing molecules with significant biological activities Kim, J., & Movassaghi, M. (2015). Biogenetically-Inspired Total Synthesis of Epidithiodiketopiperazines and Related Alkaloids. Accounts of Chemical Research, 48, 1159 - 1171.

Antimicrobial and Corrosion Inhibition

Moreover, derivatives of this compound have shown potential in antimicrobial applications and as corrosion inhibitors, indicating the chemical's utility beyond just synthetic chemistry. Dohare et al. (2017) explored ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate derivatives as novel corrosion inhibitors, demonstrating the compound's application in industrial processes Dohare, P., Ansari, K. R., Quraishi, M., & Obot, I. (2017). Pyranpyrazole derivatives as novel corrosion inhibitors for mild steel useful for industrial pickling process: Experimental and Quantum Chemical study. Journal of Industrial and Engineering Chemistry, 52, 197-210.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-3-20-14(17)15-8-10-16(11-9-15)21(18,19)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAANTRUGYDHFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001191622 | |

| Record name | Ethyl 4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001191622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203425 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27106-47-4 | |

| Record name | Ethyl 4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27106-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001191622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Azepanylcarbonyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B415921.png)

![5-(3-chlorobenzoyl)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B415922.png)

![15-Chloro-7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene](/img/structure/B415923.png)

![8-bromo-4-(3-cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415930.png)

![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415931.png)

![4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B415937.png)

![ethyl 4-{[(1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B415938.png)

![1-(3,4-dimethylphenyl)-5-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B415944.png)

![4-{[4-(1-Naphthylmethoxy)benzylidene]amino}phenol](/img/structure/B415946.png)